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Compound of Interest

4-Hydroxy-1H-indazole
Compound Name:

hydrochloride
CAS No.: 1172877-70-1
Cat. No.: B6299967

Get Quote

Executive Summary & Mechanistic Rationale

4-Hydroxy-1H-indazole hydrochloride (CAS: 1172877-70-1) is a privileged heterocyclic
building block extensively utilized in modern medicinal chemistry[1]. As a bioisostere for purine
and indole rings, the indazole scaffold is highly effective for targeting the ATP-binding hinge
regions of kinases, such as Rho-associated protein kinase (ROCK)[2], and the BH3-binding
grooves of anti-apoptotic proteins like Bcl-2[3].

The Causality of Scaffold Design

The selection of the 4-hydroxy substituted indazole is driven by strict structure-activity
relationship (SAR) principles:

e Hinge-Binding Motif: The N1/N2 atoms of the indazole ring function as critical hydrogen bond
donors/acceptors. In kinase targets, these atoms anchor the scaffold to the backbone
amides of the hinge region (e.g., Met156 in ROCK1)[2].
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» Vectorial Trajectory: The hydroxyl group at the C4 position provides a highly specific vector
for functionalization. O-alkylation at C4 directs substituents directly into the hydrophobic
pocket adjacent to the ATP-binding site, which is crucial for achieving kinase selectivity over
off-target proteins.

e Salt Form Dynamics: The compound is supplied as a hydrochloride salt to prevent oxidative
degradation of the electron-rich phenol, ensuring long-term shelf stability. However, this
necessitates a precise stoichiometric neutralization step during synthetic workflows to
liberate the nucleophilic phenoxide[1].

Physicochemical Properties

To ensure reproducibility, researchers must account for the physical parameters of the starting
material. The following table summarizes the key metrics for 4-Hydroxy-1H-indazole
hydrochloride[1].

Property Specification Experimental Implication

Unique identifier for
CAS Number 1172877-70-1 procurement and safety

tracking.

Requires accounting for the
Molecular Formula C7H-CIN20 HCI equivalent in

stoichiometry.

Used for precise molarity
Molecular Weight 170.60 g/mol calculations in assay and

synthesis.

Minimizes side reactions from

Purity >98% ) o N
isomeric impurities.
Hygroscopic nature requires
Storage Conditions 2-8°C, Sealed, Dry desiccation to prevent

degradation.

Signaling Pathway Context: ROCK1/2 Inhibition
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Indazole derivatives are potent inhibitors of the RhoA/ROCK signaling axis, which regulates
actomyosin contraction and cytoskeletal dynamics[2]. By competitively binding to the ROCK1/2
ATP pocket, C4-functionalized indazoles prevent the phosphorylation of downstream targets

like MYPTL1.
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ROCK1/2 signaling pathway and targeted inhibition by 4-hydroxy-1H-indazole derivatives.
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Experimental Protocols & Self-Validating Systems
Protocol A: Selective O-Alkylation of 4-Hydroxy-1H-
indazole Hydrochloride

Objective: To synthesize C4-ether derivatives while strictly avoiding N-alkylation at the indazole
core[2].

Causality & Design: Indazoles undergo tautomerization and can be alkylated at N1, N2, or the
C4-hydroxyl. By utilizing a mild base (K2COs) in a polar aprotic solvent (DMF), we selectively
deprotonate the more acidic phenolic hydroxyl (pKa ~9.5) over the indazole nitrogen (pKa ~14).
Because the starting material is a hydrochloride salt, an initial equivalent of base is consumed
purely for neutralization.

Step-by-Step Methodology:

» Neutralization: Dissolve 1.0 eq of 4-Hydroxy-1H-indazole hydrochloride in anhydrous
DMF (0.2 M concentration). Add 2.5 eq of anhydrous K2COs. Stir at room temperature for 30
minutes under argon.

o Causality: 1.0 eq neutralizes the HCI salt; the remaining 1.5 eq deprotonates the C4-
hydroxyl and acts as an acid scavenger during the reaction.

» Electrophile Addition: Dropwise add 1.05 eq of the desired alkyl halide (e.qg., isopropyl
iodide).

o Reaction: Heat the mixture to 60°C under an argon atmosphere for 12 hours.

o Self-Validating System (In-Process Control): Aliquot 10 pL of the reaction mixture, dilute in 1
mL MeOH, and analyze via LC-MS.

o Validation Metric: Confirm the disappearance of the m/z 135[M-CI]* parent peak and the
appearance of the O-alkylated mass. If N,O-bis-alkylation is observed (>5%), it indicates
the temperature is too high or the base is too strong.

o Workup: Quench the reaction with ice-cold Hz0, extract with EtOAc (3x). Wash the combined
organic layers with 5% LiCl agueous solution to remove residual DMF, dry over Na2SOa, and
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concentrate in vacuo.

« Purification: Purify the crude product via flash chromatography (Silica gel, Hexane/EtOAc
gradient).

1. Salt Neutralization > 2. Selective O-Alkylation
(K2CO3 / DMF) (Alkyl Halide, 60°C)

Click to download full resolution via product page

3. LC-MS Validation
(Self-Validating Check)

4. Product Isolation
(Prep-HPLC)

Workflow for the selective O-alkylation of 4-hydroxy-1H-indazole hydrochloride.

Protocol B: In Vitro ROCK1 Kinase Inhibition Assay

Objective: Evaluate the ICso of the synthesized indazole derivatives against ROCK1.

Causality & Design: Indazole derivatives can sometimes exhibit intrinsic auto-fluorescence. To
prevent false readouts, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
assay is employed. The time delay in TR-FRET allows the short-lived background fluorescence
of the compound to decay before the long-lived Terbium emission is measured, ensuring high
signal-to-noise ratios.

Step-by-Step Methodology:

o Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the indazole derivative in
100% DMSO.

o Reaction Assembly: In a 384-well low-volume plate, combine 10 nM ROCK1 kinase, 100 nM
fluorescently labeled peptide substrate, and 10 uM ATP in kinase buffer (50 mM HEPES pH
7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35).

o Compound Addition: Transfer 100 nL of the compound dilutions to the assay wells using an
acoustic liquid handler (final DMSO concentration = 1%).

 Incubation: Seal the plate and incubate at room temperature for 60 minutes.
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o Detection: Add TR-FRET development reagent (containing EDTA to quench the kinase
reaction, and a Terbium-labeled anti-phospho antibody). Read the plate using a microplate
reader (Excitation: 340 nm, Emission: 495 nm / 520 nm).

o Self-Validating System: Include Staurosporine (1 uM) as a positive inhibition control (100%
inhibition) and DMSO as a negative control (0% inhibition). Calculate the Z'-factor for the
plate. The assay is only validated and accepted if Z' > 0.6.

Quantitative Data & Quality Control Metrics

To ensure the integrity of the experimental design, the following validation metrics must be met
during the execution of the protocols.

Metric Target Value Corrective Action if Failed

Optimize base equivalents or

O-Alkylation Yield > 70% )
switch to Cs2COs.
) ) ] Reduce alkyl halide to 0.95 eq;
Bis-alkylation (N,O) Impurity < 5% ;
lower reaction temp to 40°C.
Check enzyme stability, buffer
Assay Z'-factor > 0.6 o
pH, and pipetting accuracy.
Positive Control 1.5nM Recalibrate ATP concentration
-5n
(Staurosporine) ICso to ensure it is at the Km.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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